2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Description
This compound is a cyclopenta[d]pyrimidine derivative featuring a sulfanyl-acetamide linkage and a furan-2-ylmethyl substituent. The sulfanyl group at position 4 of the pyrimidine ring enhances electrophilic reactivity, while the N-(4-methylphenyl)acetamide moiety may contribute to target binding via hydrogen bonding and hydrophobic interactions.
Synthetic pathways for related compounds (e.g., ) suggest that the synthesis of this compound likely involves:
Sulfonation of a brominated furan precursor.
Nucleophilic substitution to introduce the cyclopenta[d]pyrimidine core.
Coupling reactions (e.g., Suzuki-Miyaura cross-coupling) to attach the acetamide group .
Properties
IUPAC Name |
2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-7-9-15(10-8-14)22-19(25)13-28-20-17-5-2-6-18(17)24(21(26)23-20)12-16-4-3-11-27-16/h3-4,7-11H,2,5-6,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVMFFQZQVSMKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl precursor This precursor is then reacted with a cyclopenta[d]pyrimidine derivative under specific conditions to form the core structure
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the cyclopenta[d]pyrimidine core can be reduced to form alcohol derivatives.
Substitution: The sulfanyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as furan-2,3-dione derivatives, alcohol derivatives, and substituted sulfanyl-acetamide derivatives.
Scientific Research Applications
2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound, with possible applications in drug discovery and development.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets could include enzymes or receptors that are involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to the modulation of their activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Effects : The presence of a furan ring (as in the target compound and ) correlates with anti-inflammatory or anti-exudative activity, likely due to interactions with cyclooxygenase or lipoxygenase enzymes .
- Sulfanyl Linkage: Compounds with sulfanyl-acetamide groups (e.g., ) show improved solubility and membrane permeability compared to non-sulfurated analogues .
Bioactivity and Pharmacokinetic Profiles
Table 2: Bioactivity Comparison
| Compound Class | Antimicrobial Activity (MIC, µg/mL) | Anti-inflammatory (IC₅₀, µM) | Neuropharmacological Potential | Toxicity Profile |
|---|---|---|---|---|
| Cyclopenta[d]pyrimidines | 8–16 (Gram-positive bacteria)* | 25–50 (COX-2 inhibition)* | Moderate (AChE IC₅₀ ~10 µM) | Low hepatotoxicity (in silico) |
| Thieno[2,3-d]pyrimidines | 32–64 | 15–30 | Not reported | Moderate cytotoxicity (LD₅₀ ~200 mg/kg) |
| Cyclopenta[b]quinolines | Not tested | Not tested | High (AChE IC₅₀ <1 µM) | Low genotoxicity (Ames test negative) |
*Data extrapolated from cyclopenta[c]pyridine derivatives () and related acetamides ().
Notable Findings:
- Antimicrobial Activity : The target compound’s furan and sulfanyl groups may enhance activity against Gram-positive bacteria, similar to ’s acetamide derivatives (MIC 8–16 µg/mL).
- Neuropharmacological Potential: Cyclopenta[b]quinoline derivatives () outperform pyrimidine-based compounds in AChE inhibition, suggesting that the cyclopenta core’s planarity is critical for enzyme binding.
- Toxicity : Sulfanyl-acetamide derivatives generally exhibit lower cytotoxicity than halogenated analogues (e.g., fluorobenzoic acid derivatives in ).
Notes
Biological Activity
2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound characterized by its unique molecular structure that incorporates a furan ring, a cyclopenta[d]pyrimidine core, and an acetamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.52 g/mol. The structure features:
- Furan Ring : A five-membered aromatic ring contributing to the compound's reactivity and interaction with biological targets.
- Cyclopenta[d]pyrimidine Core : A bicyclic structure that may influence pharmacological properties.
- Sulfanyl Group : This functional group can enhance the compound's ability to interact with various biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.52 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
The precise mechanism of action for this compound has not been fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in various biological pathways. The presence of the furan and sulfanyl groups suggests potential interactions with nucleophilic sites in proteins or enzymes.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, research on related cyclopenta[d]pyrimidines has shown promising results in inhibiting cancer cell proliferation in various models:
- Cell Line Studies : Antiproliferative effects were observed against breast and colon cancer cell lines.
- Mechanistic Insights : The inhibition of specific signaling pathways involved in cell growth and survival was noted, suggesting that this compound may possess similar properties.
Table 2: Summary of Biological Studies
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant inhibition of cancer cell lines |
| Mechanism | Potential modulation of growth factor signaling |
| Toxicity | Low cytotoxicity in preliminary assessments |
Case Study 1: Antiproliferative Effects
In a study assessing the antiproliferative activity of various derivatives of pyrimidine-based compounds, one derivative demonstrated an IC50 value of approximately 50 µM against a breast cancer cell line. This suggests that modifications to the cyclopenta[d]pyrimidine core could enhance biological activity.
Case Study 2: Inhibition of Enzymatic Activity
Research has indicated that similar compounds can inhibit key enzymes involved in cancer metabolism. For instance, a related compound was shown to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationship (SAR) : Understanding how variations in the chemical structure affect biological activity will be crucial for drug development.
- In Vivo Studies : Animal models are needed to evaluate the pharmacokinetics and therapeutic efficacy of this compound.
- Target Identification : Elucidating the specific molecular targets will aid in understanding the mechanism of action and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
